D-Ribulose 5-phosphate, sel de sodium

Vue d'ensemble

Description

D-Ribulose 5-phosphate sodium salt is a chemical compound that plays a crucial role in the pentose phosphate pathway, a metabolic pathway parallel to glycolysis. This compound is an intermediate in the pathway and is involved in the synthesis of nucleotides and amino acids. It is also significant in the Calvin cycle, which is part of the photosynthetic process in plants .

Applications De Recherche Scientifique

D-Ribulose 5-phosphate sodium salt has a wide range of applications in scientific research:

Chemistry: Used as a substrate to study enzyme kinetics and mechanisms, particularly those involved in carbohydrate metabolism.

Biology: Plays a role in the study of metabolic pathways, including the pentose phosphate pathway and the Calvin cycle.

Medicine: Investigated for its potential role in metabolic disorders and its involvement in cellular redox balance.

Industry: Utilized in the production of nucleotides and amino acids, as well as in the synthesis of lipopolysaccharides and secondary metabolites

Mécanisme D'action

- Methionine Salvage Pathway : Ru-5-P participates in the methionine salvage pathway, which recycles S-adenosylmethionine (SAM) and generates methionine. This pathway is crucial for maintaining cellular methylation processes .

Mode of Action:

Ru-5-P interacts with enzymes and proteins involved in various biochemical reactions:

- Enzymatic Reactions : Ru-5-P serves as a substrate for enzymes like ribose-5-phosphate isomerase and phosphopentomutase. These enzymes catalyze reactions that convert Ru-5-P into other metabolites .

Biochemical Pathways:

Ru-5-P impacts several pathways:

Carbon Fixation (Calvin Cycle): In photosynthetic organisms, Ru-5-P participates in carbon fixation during photosynthesis. It plays a role in converting carbon dioxide into organic compounds, such as glucose .

Lipopolysaccharide Biosynthesis: Ru-5-P contributes to the synthesis of lipopolysaccharides (LPS), essential components of bacterial cell walls .

Amino Acid Biosynthesis: Ru-5-P is involved in the biosynthesis of amino acids, including methionine and cysteine .

Secondary Metabolites and Antibiotics: Ru-5-P plays a role in the production of secondary metabolites and certain antibiotics .

Analyse Biochimique

Biochemical Properties

D-Ribulose 5-phosphate sodium salt interacts with various enzymes, proteins, and other biomolecules. It can be derived from 6-phosphogluconate by a dehydrogenase, or from xylulose 5-phosphate by ribulose phosphate 3-epimerase . These interactions are crucial for its role in the methionine salvage pathway and the pentose phosphate pathway .

Cellular Effects

D-Ribulose 5-phosphate sodium salt influences cell function by participating in various biochemical reactions. It plays a role in the biosynthesis of lipopolysaccharides, amino acids, secondary metabolites, and antibiotics . It also impacts cell signaling pathways, gene expression, and cellular metabolism through its involvement in the pentose phosphate pathway .

Molecular Mechanism

At the molecular level, D-Ribulose 5-phosphate sodium salt exerts its effects through binding interactions with biomolecules and enzyme activation or inhibition. It is involved in the interconversion of ribulose-5-phosphate to xylulose 5-phosphate during the pentose phosphate pathway . This process involves changes in gene expression and impacts various metabolic processes .

Metabolic Pathways

D-Ribulose 5-phosphate sodium salt is involved in the pentose phosphate pathway . It interacts with enzymes such as dehydrogenase and ribulose phosphate 3-epimerase, and can impact metabolic flux or metabolite levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: D-Ribulose 5-phosphate sodium salt can be synthesized from 6-phosphogluconate through the action of a dehydrogenase enzyme or from xylulose 5-phosphate via ribulose phosphate 3-epimerase . The preparation involves enzymatic reactions under controlled conditions to ensure the purity and stability of the compound.

Industrial Production Methods: Industrial production of D-Ribulose 5-phosphate sodium salt typically involves biotechnological processes using microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to overproduce the enzymes required for the synthesis of this compound. The fermentation process is optimized for maximum yield and purity, followed by purification steps to isolate the compound .

Analyse Des Réactions Chimiques

Types of Reactions: D-Ribulose 5-phosphate sodium salt undergoes several types of chemical reactions, including:

Isomerization: Conversion to ribose 5-phosphate via ribose-5-phosphate isomerase.

Epimerization: Conversion to xylulose 5-phosphate via ribulose phosphate 3-epimerase.

Phosphorylation: Involvement in the formation of ribulose 1,5-bisphosphate in the Calvin cycle.

Common Reagents and Conditions:

Isomerization and Epimerization: These reactions typically require specific enzymes and occur under physiological conditions (pH 7.2, 37°C).

Phosphorylation: Requires ATP and magnesium ions as cofactors.

Major Products:

Ribose 5-phosphate: An important precursor for nucleotide synthesis.

Xylulose 5-phosphate: An intermediate in the pentose phosphate pathway.

Comparaison Avec Des Composés Similaires

Ribose 5-phosphate: Another intermediate in the pentose phosphate pathway, involved in nucleotide synthesis.

Xylulose 5-phosphate: An epimer of ribulose 5-phosphate, also part of the pentose phosphate pathway.

Ribulose 1,5-bisphosphate: A phosphorylated form of ribulose 5-phosphate, essential in the Calvin cycle.

Uniqueness: D-Ribulose 5-phosphate sodium salt is unique due to its dual role in both the pentose phosphate pathway and the Calvin cycle. This dual functionality makes it a critical compound in both energy metabolism and photosynthesis, distinguishing it from other similar compounds that may only participate in one of these pathways .

Activité Biologique

D-Ribulose 5-phosphate sodium salt (Ru5P) is a critical intermediate in the pentose phosphate pathway (PPP), which plays a vital role in cellular metabolism, particularly in the synthesis of nucleotides and nucleic acids, as well as in the generation of reducing equivalents in the form of NADPH. This article explores its biological activity, mechanisms of action, and implications in various biochemical processes.

Overview of D-Ribulose 5-Phosphate

D-Ribulose 5-phosphate is a five-carbon sugar phosphate that can be derived from ribose 5-phosphate through the action of ribulose-5-phosphate epimerase. It is an important metabolite in both prokaryotic and eukaryotic organisms, involved in carbon fixation and various biosynthetic pathways.

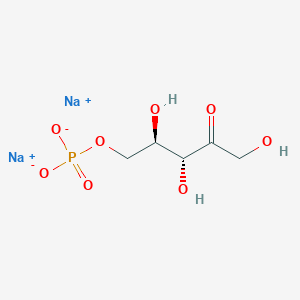

- Molecular Formula : C₅H₁₁O₈P

- CAS Number : 93-87-8

- Solubility : Water-soluble at concentrations of up to 50 mg/mL.

- Appearance : White to faint yellow powder.

Biological Functions

D-Ribulose 5-phosphate participates in several key biological processes:

- Pentose Phosphate Pathway : Ru5P is essential for the non-oxidative phase of the PPP, where it can be converted to xylulose 5-phosphate (Xu5P) by ribulose-5-phosphate epimerase (RPE) . This pathway is crucial for generating NADPH, which is used in reductive biosynthesis and for maintaining redox balance.

- Nucleotide Synthesis : Ru5P serves as a precursor for the synthesis of nucleotides, which are fundamental components of nucleic acids .

- Photosynthesis : In photosynthetic organisms, Ru5P is involved in carbon fixation processes, contributing to the synthesis of carbohydrates from CO₂ .

- Biosynthesis of Secondary Metabolites : It plays a role in the biosynthesis of lipopolysaccharides and various secondary metabolites, which are important for cellular signaling and structural integrity .

The biological activity of D-Ribulose 5-phosphate can be summarized through its enzymatic interactions:

- Ribulose-5-phosphate Isomerase B (RPIB) : This enzyme catalyzes the reversible conversion between ribose 5-phosphate and D-ribulose 5-phosphate. Studies have shown that RPIB is essential for the survival of certain pathogens, indicating that Ru5P could be a target for antimicrobial strategies .

- Enzyme Kinetics : The kinetic parameters for RPIB suggest that Ru5P conversion is highly efficient under physiological conditions, with lower values indicating high affinity for substrates .

Study on Leishmania Parasites

A study investigated the role of RPIB in Leishmania species, showing that inhibition of this enzyme led to reduced viability of the parasites. This highlights the potential of targeting Ru5P metabolism as a therapeutic strategy against leishmaniasis .

Cancer Metabolism

Research has indicated that alterations in the PPP, including changes in Ru5P levels, are associated with cancer cell proliferation. The pathway's ability to provide both nucleotides and reducing power makes it a focal point for understanding tumor metabolism .

Comparative Analysis

The following table summarizes key findings related to D-Ribulose 5-phosphate sodium salt across various studies:

Propriétés

IUPAC Name |

disodium;[(2R,3R)-2,3,5-trihydroxy-4-oxopentyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O8P.2Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;;/h4-6,8-9H,1-2H2,(H2,10,11,12);;/q;2*+1/p-2/t4-,5+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBEPTNUBEFMKAU-CIFXRNLBSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)CO)O)O)OP(=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H](C(=O)CO)O)O)OP(=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Na2O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40578016 | |

| Record name | Disodium 5-O-phosphonato-D-ribulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108321-99-9 | |

| Record name | Disodium 5-O-phosphonato-D-ribulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Ribulose 5-phosphate sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.